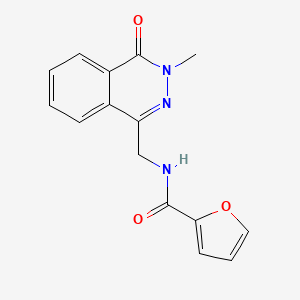

N-((3-metil-4-oxo-3,4-dihidroftalazin-1-il)metil)furan-2-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide is a complex organic compound that features a phthalazinone core linked to a furan ring via a carboxamide group

Aplicaciones Científicas De Investigación

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and polymers.

Mecanismo De Acción

Target of Action

The primary target of N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide is the poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.

Mode of Action

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide interacts with its target, PARP, by inhibiting its activity . This inhibition prevents PARP from performing its role in DNA repair, leading to accumulation of DNA damage in the cells.

Biochemical Pathways

The inhibition of PARP by N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide affects the DNA repair pathway . This leads to an accumulation of DNA damage, which can result in programmed cell death or apoptosis, particularly in cancer cells that have defective DNA repair mechanisms.

Result of Action

The result of N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide’s action is the induction of cell death in cells with defective DNA repair mechanisms . This makes it a potential candidate for anticancer therapies, particularly for cancers with deficiencies in DNA repair pathways.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide typically involves the reaction of 3-methyl-4-oxo-3,4-dihydrophthalazin-1-ylmethylamine with furan-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The phthalazinone core can be reduced to form dihydrophthalazine derivatives.

Substitution: The carboxamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Dihydrophthalazine derivatives.

Substitution: Various substituted carboxamides depending on the nucleophile used.

Comparación Con Compuestos Similares

Similar Compounds

2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid: Shares a similar phthalazinone core but differs in the substituent groups.

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzofuran-2-carboxamide: Similar structure but with a benzofuran ring instead of a furan ring.

Uniqueness

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide is unique due to its specific combination of a phthalazinone core and a furan ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Actividad Biológica

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the realms of cancer therapy and antimicrobial applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a phthalazinone core linked to a furan-2-carboxamide moiety. Its molecular formula is C13H12N2O3, and it possesses unique structural characteristics that contribute to its biological activities.

Target Interactions

The primary mechanism through which N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide exerts its effects involves:

- Inhibition of Bromodomain and Extra-Terminal (BET) Proteins : The compound interacts with BET proteins, particularly BRD4, which plays a crucial role in regulating gene expression related to cell proliferation and survival.

- Modulation of the c-Myc Pathway : By inhibiting BRD4, the compound indirectly affects the c-Myc signaling pathway, which is often dysregulated in cancers.

Anticancer Properties

Research indicates that N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide has shown promising anticancer activity:

- Cell Proliferation Inhibition : In vitro studies demonstrate that the compound inhibits the proliferation of various cancer cell lines, particularly hematologic malignancies. The inhibition is dose-dependent and correlates with the downregulation of c-Myc target genes.

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity:

- Bacterial Inhibition : Preliminary studies have shown that it possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effectiveness comparable to or exceeding standard antibiotics like ampicillin .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

In a study evaluating the efficacy of N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide on leukemia cell lines, results indicated significant reductions in cell viability at concentrations as low as 5 µM over 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound induces programmed cell death through caspase activation pathways.

Propiedades

IUPAC Name |

N-[(3-methyl-4-oxophthalazin-1-yl)methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3/c1-18-15(20)11-6-3-2-5-10(11)12(17-18)9-16-14(19)13-7-4-8-21-13/h2-8H,9H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGUXFAGGMQOVJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.